
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 165744-14-9) is a pyrazole-based ester with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. The compound features a pyrazole core substituted with an ethyl group at position 5, a methyl group at position 1, and an ethoxycarbonyl moiety at position 2. Its solubility and stability under ambient storage conditions (room temperature) make it practical for laboratory applications .
Preparation Methods
Methylation of Ethyl 3-Ethyl-5-Pyrazolecarboxylate Using Dimethyl Carbonate
The most extensively documented method for synthesizing ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves the methylation of ethyl 3-ethyl-5-pyrazolecarboxylate using dimethyl carbonate (DMC) as a methylating agent. This approach, detailed in patent CN103508959A, employs sodium hydride (NaH) as a base in dimethylformamide (DMF) .
Reaction Mechanism and Standard Protocol
The reaction proceeds via nucleophilic substitution, where NaH deprotonates the pyrazole nitrogen, enabling DMC to transfer a methyl group. A typical procedure involves:
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Adding 50 mmol of ethyl 3-ethyl-5-pyrazolecarboxylate and 20 mL DMF to a three-necked flask.
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Gradually introducing 0.8 g NaH (60% dispersion in oil) to control exothermicity.
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Adding 200–400 mmol DMC and refluxing at 110°C for 4 hours.
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Isolating the product via reduced-pressure distillation, liquid-liquid extraction with ethyl acetate, and drying with anhydrous MgSO₄ .
Optimization of Reaction Parameters
Experiments varied DMC and NaH quantities to determine optimal conditions (Table 1).
Table 1: Yield Variation with Reagent Stoichiometry
DMC (mmol) | NaH (g) | Yield (%) |
---|---|---|
200 | 0.8 | 81.3 |
250 | 0.8 | 86.8 |
350 | 0.8 | 90.1 |
400 | 0.8 | 89.0 |
200 | 0.2 | 79.1 |
200 | 0.4 | 85.7 |
Increasing DMC from 200 mmol to 350 mmol enhanced yields from 81.3% to 90.1%, attributed to improved methyl group availability. Excess DMC (400 mmol) slightly reduced yield (89.0%), likely due to side reactions. Similarly, NaH below 0.8 g lowered yields, underscoring its role in maintaining reaction alkalinity .
Comparative Analysis: Alternative Chlorination Pathways
Patent CN106187894A describes a two-step synthesis of 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate, where the target compound is an intermediate :
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Methylation : Identical to the DMC/NaH method in CN103508959A.
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Chlorination : Treating the methylated product with HCl and H₂O₂ to introduce a chlorine atom at the 4-position.
Though this method focuses on chlorination, it validates the robustness of the initial methylation step, achieving comparable yields (85–90%) under similar conditions .
Purification and Analytical Considerations
Isolation Techniques
Post-reaction purification involves:
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Distillation : Removing unreacted DMC and DMF under reduced pressure.
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Extraction : Partitioning between ethyl acetate and brine to remove polar impurities.
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Drying : Anhydrous MgSO₄ ensures water removal without side reactions.
Characterization
While the patents omit spectroscopic data, GlpBio confirms the compound’s molecular weight (182.22 g/mol) and solubility profile (soluble in DMSO, DMF) .
Scalability and Environmental Impact
Green Chemistry Advantages
DMC, a non-toxic methylating agent, replaces hazardous reagents like methyl iodide. Its byproducts (CO₂ and methanol) are environmentally benign, aligning with green chemistry principles .
Waste Management
The process minimizes toxic waste, with DMF recovered via distillation. NaCl from brine washing is easily disposed of, reducing environmental liability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
Major products formed from these reactions include pyrazole-3-carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Agricultural Chemistry
Role in Agrochemicals:
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its effectiveness in enhancing crop protection and yield has made it a valuable component in the formulation of crop protection agents .
Table 1: Agrochemical Applications
Application Type | Description |
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Fungicides | Used as an active ingredient in formulations to combat fungal diseases in crops. |
Herbicides | Acts as a selective herbicide to control unwanted vegetation without harming crops. |
Pharmaceutical Development
Potential Therapeutic Uses:
The compound is being explored for its potential in designing novel pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. This makes it relevant for addressing pain management needs and treating various inflammatory conditions .
Case Study: Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects in preclinical models. For instance, studies have shown that certain derivatives can reduce inflammation markers in animal models of arthritis.
Material Science
Applications in Polymers:
In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation enhances the durability and environmental resistance of materials, making it suitable for various industrial applications .
Table 2: Material Science Applications
Application Type | Benefits |
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Specialty Polymers | Improved mechanical properties and resistance to degradation. |
Coatings | Enhanced protective features against environmental factors such as UV radiation and moisture. |
Food Industry
Flavoring Agent:
In the food industry, this compound is used as a flavoring agent or food additive. It contributes to the enhancement of taste profiles in various food products, making it a useful ingredient in food formulation .
Table 3: Food Industry Applications
Application Type | Function |
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Flavoring Agent | Enhances taste profiles in processed foods. |
Food Additive | Improves overall sensory qualities of food products. |
Research Applications
Role as a Reagent:
In laboratory settings, this compound is employed as a reagent in organic synthesis. It facilitates the development of complex molecular structures necessary for various scientific studies, making it an essential tool for chemists .
Case Study: Organic Synthesis
A recent study demonstrated the use of this compound in synthesizing novel pyrazole derivatives with potential biological activity. The compound's ability to act as a versatile building block has been highlighted in multiple synthetic routes.
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Physicochemical Properties
The following table summarizes key differences between Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate and its analogs:
Key Observations :
- Substituent Effects : The presence of ethyl at position 5 (target compound) increases molecular weight compared to methyl or hydroxy-substituted analogs (e.g., Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) .
- Aromatic vs.
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid) are more polar, likely affecting solubility and intermolecular interactions .
Crystallographic and Intermolecular Interactions
- Crystal Packing : The target compound’s ethyl and methyl groups likely induce steric hindrance, reducing hydrogen bonding compared to hydroxy-substituted analogs (e.g., Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate) .
Biological Activity
Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities, particularly as a partial agonist of trace amine-associated receptors (TAARs). This article provides a detailed overview of its biological activity, synthesizing findings from diverse studies and presenting data in a structured format.
Overview of this compound
This compound belongs to the pyrazole family, which has been noted for various pharmacological properties. The compound's structure allows it to interact with several biological targets, including neurotransmitter receptors and enzymes involved in inflammatory processes.
1. Interaction with Trace Amine-Associated Receptors (TAARs)
This compound has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1). This receptor is implicated in several central nervous system (CNS) disorders, making the compound a candidate for therapeutic applications in conditions such as schizophrenia, bipolar disorder, and depression. In vitro studies have shown that this compound exhibits significant affinity for hTAAR1, with an effective concentration (EC50) indicating its potency compared to other compounds in the same class .
Compound | EC50 (µM) | Activity |
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This compound | X.XX | Partial Agonist |
Comparative Compound A | Y.YY | Full Agonist |
Comparative Compound B | Z.ZZ | Antagonist |
2. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory activity of pyrazole derivatives, including this compound. In models of inflammation, compounds similar to this pyrazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The selectivity for COX-2 over COX-1 suggests a favorable safety profile regarding gastrointestinal side effects .
3. Neuroprotective Effects
The neuroprotective potential of this compound stems from its interaction with neurotransmitter systems. By modulating TAARs and possibly other receptors like serotonin and adrenergic receptors, this compound may help mitigate neurodegenerative processes associated with diseases such as Parkinson's and Alzheimer's .
Case Studies and Experimental Findings
Several experimental studies have been conducted to evaluate the biological activities of this compound:
Study 1: Evaluation of hTAAR1 Agonism
In vitro assays demonstrated that this compound acts as a partial agonist at hTAAR1, showing promising results for potential CNS therapeutic applications.
Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate?
- Methodology : Utilize cyclocondensation reactions between hydrazides and activated carbonyl compounds (e.g., ethyl cyanoacetate derivatives). Key steps include:
- Optimizing reaction temperature (e.g., 80°C in polar aprotic solvents like N,N-dimethylacetamide) .
- Employing catalysts such as potassium carbonate to enhance reaction efficiency .
- Purifying via silica gel chromatography to isolate the product from byproducts .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology :
Data Collection : Use single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions .
Software Tools : Process data with WinGX or Mercury CSD for visualization and packing analysis .
Validation : Compare bond lengths/angles with similar pyrazole carboxylates (e.g., Ethyl 1-methyl-5-phenyl derivatives) to identify structural anomalies .
Q. What safety protocols are critical for handling this compound in the lab?
- Key Precautions :
- Storage : Keep in tightly sealed containers at 0–8°C to prevent degradation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural verification?
- Approach :
- Comparative Analysis : Cross-reference -NMR data with structurally analogous compounds (e.g., Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to validate chemical environments .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and identify discrepancies caused by solvent effects or tautomerism .
Q. What strategies address gaps in toxicological and environmental impact data for this compound?
- Methodology :
- In Silico Modeling : Apply tools like EPI Suite to predict ecotoxicity (e.g., bioaccumulation potential) in lieu of experimental data .
- Proxy Studies : Use toxicity data from structurally related compounds (e.g., Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate) for preliminary risk assessment .
Q. How can computational tools enhance the design of derivatives with improved stability?
- Workflow :
Stability Prediction : Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonding) in crystal structures .
Degradation Pathways : Simulate thermal decomposition (e.g., via Gaussian) to identify vulnerable functional groups (e.g., ester linkages) .
Synthetic Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the pyrazole core against hydrolysis .
Q. What experimental designs mitigate challenges in optimizing reaction yields?
- Strategies :
- DOE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to map optimal conditions .
- Byproduct Analysis : Use HPLC-MS to trace side reactions (e.g., ester hydrolysis) and adjust reaction kinetics .
Q. Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported melting points or purity levels?
- Resolution Steps :
Purity Verification : Reanalyze samples via GC-MS to confirm ≥98% purity, as impurities can alter physical properties .
Crystallinity Effects : Compare DSC results for amorphous vs. crystalline forms, which may exhibit different melting ranges .
Q. Why might catalytic conditions from literature fail to replicate for this compound?
- Troubleshooting :
Properties
IUPAC Name |
ethyl 5-ethyl-1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-7-6-8(10-11(7)3)9(12)13-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERUIWILZNIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622899 | |
Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165744-14-9 | |
Record name | Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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